Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

sigma-1 receptor PET radioligand CNS imaging

Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a conformationally constrained spirocyclic secondary amine featuring an N‑Boc‑protected piperidine fused to a tetrahydrofuran ring and a primary aminomethyl handle. The compound has a molecular weight of 270.37 g·mol⁻¹ and a calculated XLogP3‑AA of 0.8, indicating balanced lipophilicity.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
CAS No. 1160246-96-7
Cat. No. B1376946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS1160246-96-7
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CN
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)10-18-14/h11H,4-10,15H2,1-3H3
InChIKeyRSXOKGBXILPBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1160246-96-7): A Defined Spirocyclic Building Block for Sigma‑1 Receptor Ligand and CNS Drug Discovery Programs


Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a conformationally constrained spirocyclic secondary amine featuring an N‑Boc‑protected piperidine fused to a tetrahydrofuran ring and a primary aminomethyl handle. The compound has a molecular weight of 270.37 g·mol⁻¹ and a calculated XLogP3‑AA of 0.8, indicating balanced lipophilicity [1]. Its rigid spirocyclic architecture restricts rotational freedom, pre‑organizing the amine vectors for target engagement, a feature exploited in multiple CNS‑oriented medicinal chemistry campaigns [2].

Why Regioisomeric 1‑Oxa‑azaspiro[4.5]decane Building Blocks Cannot Be Considered Interchangeable for Tert‑butyl 3‑(aminomethyl)‑1‑oxa‑8‑azaspiro[4.5]decane‑8‑carboxylate


The 1‑oxa‑8‑azaspiro[4.5]decane core is a privileged scaffold in neuroscience drug discovery, particularly for sigma‑1 (σ₁) receptor ligands. In a systematic evaluation of spirocyclic derivatives, the 8‑aza substitution pattern consistently yielded nanomolar σ₁ affinity (Kᵢ 0.47–12.1 nM) and moderate‑to‑good σ₁/σ₂ selectivity (up to 44‑fold), while the 1,5‑dioxa‑9‑azaspiro[5.5]undecane analogs exhibited markedly different selectivity profiles [1]. Even minor regioisomeric shifts—such as relocating the piperidine nitrogen from the 8‑ to the 7‑position—alter the spatial orientation of the aminomethyl appendage, potentially changing both the synthetic accessibility of downstream derivatives and their biological target engagement. Consequently, direct substitution with a 7‑aza or dioxa analog is not a viable procurement strategy for programs that rely on the established structure‑activity relationships of the 8‑aza scaffold.

Quantitative Comparator Evidence for Tert‑butyl 3‑(aminomethyl)‑1‑oxa‑8‑azaspiro[4.5]decane‑8‑carboxylate (1160246‑96‑7) Relative to Closest Structural Analogs


Scaffold‑Level σ₁ Receptor Affinity and Selectivity Advantage of 1‑Oxa‑8‑azaspiro[4.5]decane Derivatives Over 1,5‑Dioxa‑9‑azaspiro[5.5]undecane Congeners

In a head‑to‑head series, 1‑oxa‑8‑azaspiro[4.5]decane‑based ligands (the scaffold of the target building block) demonstrated σ₁ binding affinities (Kᵢ) ranging from 0.47 nM to 12.1 nM, with selectivity ratios (Kᵢ(σ₂)/Kᵢ(σ₁)) between 2 and 44. In contrast, 1,5‑dioxa‑9‑azaspiro[5.5]undecane analogs—a common alternative spirocyclic motif—showed divergent selectivity profiles that were less favorable for σ₁‑specific applications. The 8‑aza scaffold thus provides a validated entry point for selective σ₁ ligand design [1].

sigma-1 receptor PET radioligand CNS imaging

Higher Commercial Purity Specification of Tert‑butyl 3‑(aminomethyl)‑1‑oxa‑8‑azaspiro[4.5]decane‑8‑carboxylate Relative to the 7‑Aza Regioisomer

The target compound is routinely supplied at ≥98% purity (as offered by Chemscene), whereas the 7‑aza regioisomer (CAS 1160247‑18‑6, 1‑oxa‑7‑azaspiro[4.5]decane‑7‑carboxylic acid, 3‑(aminomethyl)‑, 1,1‑dimethylethyl ester) is commercially available at 97% purity from the same supplier class . A difference of ≥1% in chromatographic purity can be consequential in multi‑step syntheses where trace impurities propagate into final active pharmaceutical ingredients.

building block procurement chemical purity HPLC

Optimized Physicochemical Descriptors of the Boc‑Protected Aminomethyl Intermediate for CNS Drug Design Versus Unprotected or N‑Alkylated Analogs

The computed XLogP3‑AA of the target compound is 0.8, which falls within the optimal range (0–3) for CNS drug‑likeness as defined by the CNS Multiparameter Optimization (MPO) score. This value is significantly lower than that of the corresponding free amine (predicted logP ≈ 1.5) or the N‑methyl analog (predicted logP ≈ 1.8), indicating superior alignment with CNS drug‑like property space [1]. The Boc group additionally serves as a protective group enabling orthogonal deprotection strategies during library synthesis.

drug-likeness CNS MPO physicochemical properties

Primary Research and Industrial Applications of Tert‑butyl 3‑(aminomethyl)‑1‑oxa‑8‑azaspiro[4.5]decane‑8‑carboxylate (1160246‑96‑7)


Synthesis of Selective Sigma‑1 Receptor PET Radioligands for Neurodegenerative Disease Imaging

The 8‑aza scaffold is the validated core for σ₁‑selective radioligands, with derivatives achieving sub‑nanomolar affinity (Kᵢ down to 0.47 nM) and selectivity ratios up to 44‑fold over σ₂ receptors [1]. The target building block provides the requisite aminomethyl handle for late‑stage diversification into candidate radiotracers such as [¹⁸F]8, which demonstrated high brain uptake, target‑specific regional distribution, and >99% radiochemical purity in preclinical studies.

Medicinal Chemistry Library Synthesis Targeting CNS GPCRs and Ion Channels Requiring Conformationally Constrained Amines

The rigid spirocyclic core constrains the amine vectors in a defined geometry that mimics bioactive conformations of flexible ligands. Coupled with the orthogonal Boc‑protected secondary amine and the primary aminomethyl handle, the compound enables efficient parallel synthesis of diverse amide, urea, and sulfonamide libraries for CNS target screening [1].

Procurement‑Controlled Intermediate for Pharmaceutical Development Programs Requiring High‑Purity (>98%) Building Blocks

The target compound is commercially supplied at ≥98% purity, exceeding the specification of the 7‑aza regioisomer (97%), which reduces the need for additional purification steps in GMP‑adjacent synthesis workflows and supports tighter quality control in pharmaceutical intermediate supply chains .

Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.